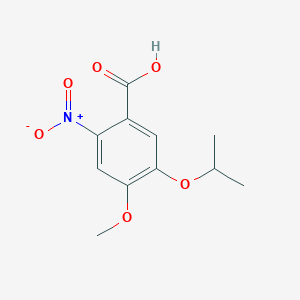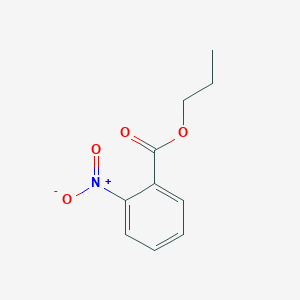
4-N,4-N-dipropylbenzene-1,4-disulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-N,4-N-dipropylbenzene-1,4-disulfonamide is an organic compound belonging to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonamide group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-N,4-N-dipropylbenzene-1,4-disulfonamide can be achieved through several methods. One common approach involves the reaction of 4-nitroso-N,N-dimethylaniline with arylsulfinic acids. This reaction can be carried out both electrochemically and chemically. The electrochemical synthesis is performed in aqueous ethanol at pH 7.0, yielding pure N,N-diarylsulfonyl derivatives in 55-76% yield. The chemical synthesis, on the other hand, is conducted in water at pH 2.0, providing pure N-arylsulfonyl-3-arylsulfonyl derivatives in 75-85% yield .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-N,4-N-dipropylbenzene-1,4-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The compound can participate in substitution reactions where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted benzene compounds. These products have diverse applications in various fields.
Applications De Recherche Scientifique
4-N,4-N-dipropylbenzene-1,4-disulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound has been studied for its potential antibacterial and antioxidant activities.
Industry: It is used in the production of other sulfonamide derivatives and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-N,4-N-dipropylbenzene-1,4-disulfonamide involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of oxidative phosphorylation, it targets Complex I of the mitochondrial electron transport chain, leading to reduced ATP production and increased cytotoxicity in cancer cells . This mechanism makes it a potential candidate for cancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-N,4-N-dipropylbenzene-1,4-disulfonamide include:
- N,N,N′,N′-Tetrachlorobenzene-1,3-disulfonamide
- Poly(N,N′-dichloro-N-ethyl-benzene-1,3-disulfonamide)
- Benzene, 1,4-dipropyl-
Uniqueness
This compound is unique due to its specific structural features and the presence of two propyl groups attached to the benzene ring
Propriétés
Formule moléculaire |
C12H20N2O4S2 |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
4-N,4-N-dipropylbenzene-1,4-disulfonamide |
InChI |
InChI=1S/C12H20N2O4S2/c1-3-9-14(10-4-2)20(17,18)12-7-5-11(6-8-12)19(13,15)16/h5-8H,3-4,9-10H2,1-2H3,(H2,13,15,16) |
Clé InChI |
WHARDBYXJGRLGC-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


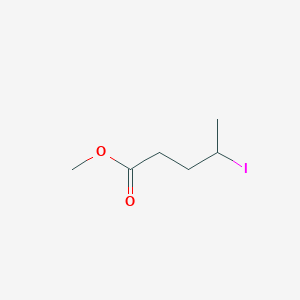

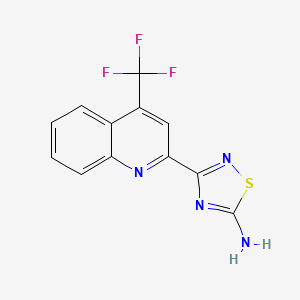
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]propanamide](/img/structure/B13878752.png)
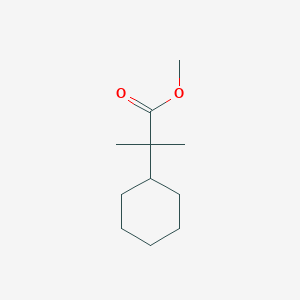


![4-[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]phenol](/img/structure/B13878779.png)
![2-methylsulfanyl-6-phenyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13878787.png)
![1-{2,4-Dihydroxy-3-[(oxiran-2-yl)methyl]phenyl}ethan-1-one](/img/structure/B13878799.png)
![6-benzyl-2-(1H-pyrazol-4-yl)-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13878800.png)
![3-Thiophen-2-ylpyrazolo[1,5-a]pyridine](/img/structure/B13878808.png)
